2,3-Dihydrofuro[3,2-c]pyridin-4-amine
Description
Contextualization of the 2,3-Dihydrofuro[3,2-c]pyridin-4-amine within Fused Heterocyclic Systems
Fused heterocyclic systems, which consist of two or more interconnected heterocyclic rings, are cornerstones in the development of pharmaceuticals and functional materials. ias.ac.in The fusion of different rings, such as the electron-rich furan (B31954) and the electron-deficient pyridine (B92270), results in novel structures with distinct chemical stability, electronic properties, and reactivity compared to their individual components. ias.ac.in
Furopyridines can exist in several isomeric forms depending on how the furan and pyridine rings are connected. The 2,3-Dihydrofuro[3,2-c]pyridine (B67943) structure is one of six possible arrangements for a fused furopyridine moiety. ias.ac.in This specific arrangement, with the rings fused at the 'c' bond of the pyridine, creates a rigid, planar structure. This structural rigidity is a valuable attribute as it can facilitate more efficient interactions with biological targets, making such scaffolds highly prized in pharmaceutical research. ias.ac.in The title compound, this compound, is a specific derivative of this important scaffold.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1539440-00-0 |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| Synonyms | 2H,3H-FURO[3,2-C]PYRIDIN-4-AMINE |
Academic Research Significance of Dihydrofuro[3,2-c]pyridines and Related Heterocycles in Organic Synthesis
The dihydrofuro[3,2-c]pyridine scaffold and its relatives are of considerable interest in the field of organic synthesis due to their presence in medicinally important molecules and the synthetic challenges they present. nih.gov The development of efficient and novel synthetic routes to construct this heterocyclic core is an active area of academic research.
Several synthetic strategies have been developed to access the furo[3,2-c]pyridine (B1313802) core and its hydrogenated versions. These methods often serve as a testament to the versatility of modern organic chemistry:
Pictet–Spengler Reaction: A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. This approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet–Spengler cyclization, yielding the desired products in reasonable amounts. nih.govbeilstein-journals.org
Multicomponent Reactions: Eco-friendly and efficient one-pot, multicomponent approaches have been described for synthesizing related structures like functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. nih.govacs.org These reactions demonstrate high productivity and tolerance for a broad range of functional groups. acs.org
Intramolecular Cyclizations: Other established methods include intramolecular Friedel–Crafts alkylation reactions and Bischler–Napieralski cyclocondensations, although the latter can be limited by the instability of the intermediate dihydrofuro[3,2-c]pyridines under acidic conditions. nih.govbeilstein-journals.org
The academic drive to synthesize these compounds is largely fueled by the diverse biological activities exhibited by their derivatives. For instance, compounds containing the hydrogenated furo[3,2-c]pyridine skeleton have shown potential as JAK2 inhibitors and potent κ-opioid receptor agonists. nih.gov Furthermore, derivatives of the broader furopyridine class have been investigated for their anticancer properties. mdpi.com This wide range of potential applications ensures that the dihydrofuro[3,2-c]pyridine scaffold will remain a significant target for synthetic organic chemists.
Table 2: Synthetic Approaches to Furo[3,2-c]pyridine Scaffolds
| Synthetic Method | Key Features | Starting Materials (Example) |
|---|---|---|
| Pictet–Spengler Reaction | Semi-one-pot; acid-catalyzed cyclization. nih.govbeilstein-journals.org | 2-(5-methylfuran-2-yl)ethylamine and aromatic aldehydes. nih.gov |
| Multicomponent Reactions | One-pot; eco-friendly; high yield. nih.govacs.org | 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone (B140003) (for coumarin (B35378) derivatives). nih.gov |
| Intramolecular Friedel–Crafts Alkylation | Utilizes 3-substituted furans. nih.gov | Alcohols, alkenes, or acetylenes attached to a furan ring. nih.gov |
| Bischler–Napieralski Cyclocondensation | Involves cyclocondensation followed by C=N bond reduction. nih.gov | 2-(furan-2-yl)ethanamine derivatives. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1,3H,2,4H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNBGJOBGMMHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539440-00-0 | |
| Record name | 2H,3H-furo[3,2-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,3 Dihydrofuro 3,2 C Pyridin 4 Amine and Analogues
General Strategies for Constructing the Dihydrofuro[3,2-c]pyridine Core
The construction of the dihydrofuro[3,2-c]pyridine core is approached through several strategic synthetic designs. These methods aim to efficiently assemble the fused bicyclic system from simpler, readily available starting materials. Key strategies involve the simultaneous formation of multiple bonds in a single operation, the stepwise construction of the rings through cycloaddition and annulation, and the use of elegant tandem and cascade reactions that create molecular complexity in a controlled manner.
Multicomponent Reaction Approaches to Fused Dihydrofurans
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the initial components. These reactions are prized for their operational simplicity, reduction of waste, and the ability to rapidly generate libraries of structurally diverse molecules. In the context of fused dihydrofurans, MCRs provide a powerful tool for the construction of complex heterocyclic systems like dihydrofuro[3,2-c]pyridines and their analogues.
An eco-friendly and efficient one-pot green multicomponent approach has been described for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which share a similar dihydrofuropyranone core. nih.gov This reaction utilizes imidazole (B134444) as a catalyst in water, reacting 4-hydroxycoumarin, various aldehydes, and a bromoacetophenone derivative to produce the desired products in excellent yields (72–98%). nih.gov The choice of catalyst and solvent is crucial, with imidazole in water proving to be the optimal combination for this transformation. nih.gov
The general applicability of this MCR is demonstrated by the wide range of aldehydes that can be employed, leading to a diverse array of substituted dihydrofuro[3,2-c]coumarins. The reaction proceeds smoothly under mild conditions, highlighting the green credentials of this synthetic route. nih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Imidazole | H₂O | 100 | 72-98 |
| Imidazole | MeCN | 65 | 25 |
| Various others | Various others | Various | Trace/Marginal |
This table summarizes the optimization of reaction conditions for the synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins via a multicomponent approach. nih.gov
Cycloaddition and Annulation Routes to the Pyrido-Fused Furan (B31954) System
Cycloaddition and annulation reactions are fundamental strategies for the construction of cyclic and heterocyclic systems. These methods involve the formation of a new ring onto a pre-existing scaffold. For the synthesis of dihydrofuro[3,2-c]pyridines, these approaches offer precise control over the assembly of the fused ring system.
A notable annulation strategy for the synthesis of substituted 2,3-dihydrofuro[3,2-c]pyridines is the formal [5C + 1N] annulation. nih.gov This approach involves reacting a five-carbon component with a nitrogen source, typically ammonia, to construct the pyridine (B92270) ring. Two distinct routes based on this strategy have been developed, both utilizing ammonium (B1175870) acetate (B1210297) as the source of ammonia. nih.gov
The first route employs 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes as the five-carbon, 1,5-bielectrophilic species. This pathway cleverly combines the [5C + 1N] annulation with a regioselective ring-enlargement of the cyclopropyl (B3062369) ketone in a one-pot process. nih.gov The reaction sequence involves an initial intermolecular addition of ammonia, followed by the ring-enlargement, an intramolecular aza-addition/elimination, and finally dehydration to yield the dihydrofuro[3,2-c]pyridine core. nih.gov
The second route utilizes 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans as the five-carbon synthons. This pathway proceeds through a sequential intermolecular 1,6-addition of ammonia, followed by an intramolecular aza-nucleophilic addition/elimination, and subsequent dehydration to afford the final product. nih.gov
| Route | Five-Carbon Synthon | Key Transformations |
| 1 | 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes | [5C + 1N] annulation, regioselective ring-enlargement of cyclopropyl ketone |
| 2 | 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans | Intermolecular aza-addition, intramolecular aza-nucleophilic addition/elimination, dehydration |
This table outlines the two novel [5C + 1N] annulation routes for the synthesis of 2,3-dihydrofuro[3,2-c]pyridines. nih.gov
While not directly leading to the [3,2-c] isomer, the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for constructing the isomeric dihydrofuro[2,3-b]pyridine system. This reaction typically involves an electron-deficient diene, such as a 1,2,4-triazine, tethered to an electron-rich dienophile. The subsequent cycloaddition and extrusion of a small molecule (like nitrogen) leads to the formation of the fused pyridine ring. This strategy has been successfully employed to create 2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridines. nih.gov The reaction often proceeds under microwave irradiation, which can significantly reduce reaction times. nih.gov
Tandem and Cascade Reaction Sequences in Dihydrofuro[3,2-c]pyridine Synthesis
The Pictet-Spengler reaction is a classic example of a tandem reaction that has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines, which can be precursors to the dihydro derivatives. beilstein-journals.org A semi-one-pot method has been developed based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. beilstein-journals.orgnih.gov This sequence first forms an imine, which then undergoes an intramolecular electrophilic substitution on the furan ring to construct the piperidine (B6355638) portion of the fused system. beilstein-journals.org This tandem sequence of condensation followed by cyclization provides a straightforward route to 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org
Another example of a tandem reaction is the pyridinium (B92312) ylide-assisted synthesis of fused 2,3-dihydrofuran (B140613) derivatives. acs.org This sequential one-pot, two-step tandem reaction starts from pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like 4-hydroxycoumarin), and an α-haloketone. acs.org The reaction, catalyzed by triethylamine (B128534), proceeds smoothly to form trans-2,3-dihydrofurans. acs.org This methodology has been applied to the synthesis of dihydrofuro[3,2-c]coumarins, which are structurally related to the target scaffold. nih.gov
Catalyst-Dependent Synthetic Pathways for Dihydrofuro[3,2-c]pyridines
The choice of catalyst often plays a pivotal role in directing the outcome of a chemical reaction, influencing its rate, selectivity, and even the reaction pathway itself. In the synthesis of dihydrofuro[3,2-c]pyridines and their analogues, various catalysts have been employed to achieve the desired transformations efficiently.
As mentioned previously, imidazole has been identified as an effective amphoteric catalyst for the one-pot, three-component synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins in water. nih.gov Its ability to act as both a weak acid and a weak base is likely key to its success in promoting the multiple steps of the reaction cascade. nih.gov Other catalysts, such as pyridine and triethylamine, have also been used in multicomponent reactions to synthesize related fused dihydrofuran systems. nih.gov
In the context of the Pictet-Spengler reaction for the synthesis of tetrahydrofuro[3,2-c]pyridines, Brønsted acids like hydrochloric acid are crucial for the cyclization step. beilstein-journals.org The acid catalyzes the formation of the reactive iminium ion intermediate, which is necessary for the intramolecular electrophilic attack on the furan ring. beilstein-journals.org The efficiency of this acid-catalyzed cyclization can be influenced by the nature of the acid, the solvent, and the temperature. beilstein-journals.org
Furthermore, palladium-copper catalysis has been utilized in a one-pot synthesis of 2-substituted furo[3,2-b]pyridines, an isomeric system. researchgate.net This process involves a sequential Sonogashira coupling followed by a C-O bond-forming cyclization, often assisted by ultrasound irradiation. researchgate.net While this example pertains to a different isomer, it highlights the potential of transition metal catalysis in constructing the furopyridine core.
The table below summarizes the role of different catalysts in the synthesis of dihydrofuro[3,2-c]pyridine and related structures.
| Catalyst | Reaction Type | Role of Catalyst |
| Imidazole | Multicomponent Reaction | Promotes multiple steps in the reaction cascade through its amphoteric nature |
| Hydrochloric Acid | Pictet-Spengler Reaction | Catalyzes the formation of the reactive iminium ion for intramolecular cyclization |
| Triethylamine/Pyridine | Multicomponent/Tandem Reaction | Acts as a base to facilitate the formation of ylides and promote condensation steps |
| Palladium/Copper | Coupling/Cyclization | Catalyzes C-C and C-O bond formation for the construction of the fused ring system |
This table illustrates the diverse roles of catalysts in the synthesis of the dihydrofuro[3,2-c]pyridine scaffold and its analogues.
Organocatalytic Systems in Fused Dihydrofuran Synthesis
Organocatalysis has emerged as a powerful tool for the construction of chiral heterocycles, including fused dihydrofurans. These systems often rely on the use of small organic molecules, such as chiral amines, to catalyze asymmetric reactions, providing an alternative to metal-based catalysts.
While direct organocatalytic methods for the synthesis of 2,3-dihydrofuro[3,2-c]pyridin-4-amine are not extensively documented, the principles of organocatalytic annulation reactions are applicable. For instance, asymmetric [3+2] annulation reactions are a common strategy for constructing five-membered rings like dihydrofurans. In a typical approach, a chiral amine catalyst activates a substrate to form a reactive intermediate, which then undergoes a cycloaddition with another component. For example, cinchona alkaloid amines have been successfully employed in promoting Robinson annulation sequences to produce fluorinated cyclohexenones, demonstrating their utility in facilitating complex ring-forming cascades. nih.gov
The application of chiral amines extends to various asymmetric syntheses, where they can act as chiral bases or nucleophilic catalysts. nih.gov Their role in activating substrates for subsequent cyclization is a cornerstone of organocatalytic strategies for heterocycle synthesis. The table below summarizes key aspects of organocatalytic systems relevant to the synthesis of fused dihydrofurans.
Table 1: Organocatalytic Approaches for Fused Ring Systems
| Catalytic System | Reaction Type | Key Features |
| Chiral Amines (e.g., Cinchona alkaloids) | Asymmetric Annulation | Enantioselective formation of cyclic structures. |
| Imidazole | Multicomponent Reaction | Green, one-pot synthesis of functionalized heterocycles. acs.orgresearchgate.netrsc.org |
| Squaramide | [3+2] Annulation | Ring-opening and enantioselective formation of dihydrothiophen-2(3H)-ones. nih.gov |
Metal-Catalyzed Transformations for Pyridine Derivatives and Fused Heterocycles
Metal-catalyzed reactions are pivotal in the synthesis of pyridine derivatives and their fused analogues. Transition metals like palladium, rhodium, and copper are frequently employed to facilitate cross-coupling, C-H activation, and cyclization reactions, enabling the efficient construction of complex heterocyclic frameworks.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in functionalizing pyridine rings, which can then be elaborated into fused systems. nih.gov For instance, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce substituents onto the pyridine core before the final cyclization step. nih.gov
Rhodium catalysis has been applied in the intramolecular C-H functionalization of pyridines, leading to the formation of multicyclic pyridine derivatives. organic-chemistry.org This approach allows for the direct formation of new rings fused to the pyridine core. Similarly, rhodium(III)-catalyzed C-H bond activation of in situ generated aryl ketone oximes, followed by cyclization with internal alkynes, provides an efficient route to various heterocycle-fused pyridines.
The following table highlights various metal-catalyzed transformations utilized in the synthesis of fused pyridine systems.
Table 2: Metal-Catalyzed Synthesis of Fused Pyridine Heterocycles
| Metal Catalyst | Reaction Type | Application |
| Palladium | Suzuki-Miyaura Cross-Coupling | Functionalization of pyridine rings for subsequent cyclization. nih.gov |
| Rhodium | C-H Activation/Cyclization | Intramolecular cyclization to form multicyclic pyridines. organic-chemistry.org |
| Copper | Cycloaddition | Synthesis of substituted 2,3-dihydrofurans. beilstein-journals.org |
| Silver | Pictet-Spengler Reaction | Acid-catalyzed cyclization for tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net |
Environmentally Conscious (Green) Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These protocols focus on the use of safer solvents, catalysts, and reaction conditions, as well as improving atom economy through one-pot and multicomponent reactions.
A notable green approach is the use of water as a solvent in combination with an organocatalyst like imidazole for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, which share a similar fused dihydrofuropyranone core. acs.orgresearchgate.netrsc.org This one-pot, multicomponent reaction demonstrates high efficiency and broad functional group tolerance under mild conditions. acs.orgresearchgate.netrsc.org
The Pictet-Spengler reaction, a classic method for constructing tetrahydroisoquinoline and related fused pyridine systems, can be adapted to more environmentally friendly conditions. A semi-one-pot synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed, which proceeds via the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by an acid-catalyzed cyclization. nih.govresearchgate.net This method provides a straightforward route to the tetrahydrofuro[3,2-c]pyridine core from readily available starting materials. nih.govresearchgate.net
Key green synthetic strategies applicable to the synthesis of dihydrofuro[3,2-c]pyridines are summarized in the table below.
Table 3: Green Synthetic Protocols for Fused Heterocycles
| Green Approach | Key Features | Example Application |
| Water as Solvent | Reduces use of volatile organic compounds (VOCs). | Imidazole-catalyzed synthesis of dihydrofuro[3,2-c]coumarins. acs.orgresearchgate.netrsc.org |
| Multicomponent Reactions | Increases atom economy and reduces waste. | One-pot synthesis of functionalized heterocycles. acs.orgresearchgate.netrsc.org |
| One-Pot Synthesis | Simplifies procedures and minimizes purification steps. | Semi-one-pot Pictet-Spengler reaction for tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net |
Precursor Utilization and Building Block Reactivity in Dihydrofuro[3,2-c]pyridine Synthesis
The strategic selection and utilization of precursor molecules with specific reactivity profiles are fundamental to the successful synthesis of the 2,3-dihydrofuro[3,2-c]pyridine (B67943) ring system. The inherent chemical properties of the chosen building blocks dictate the reaction pathways and the ultimate formation of the desired fused heterocyclic core.
Reactivity of 1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropanes in Dihydrofuro[3,2-c]pyridine Formation
Activated cyclopropanes serve as versatile three-carbon building blocks in organic synthesis due to their strained ring system, which facilitates ring-opening reactions. Specifically, 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes are reactive precursors that can undergo ring-opening and subsequent recyclization to form various heterocyclic structures.
The reaction of 1-carbamoyl-1-[3-(dimethylamino)propenoyl]cyclopropanes with reagents like phosphoryl chloride or phosphorus tribromide in dichloromethane (B109758) leads to a ring-opening/recyclization cascade, affording substituted pyridin-2(1H)-ones. researchgate.net This transformation highlights the susceptibility of the cyclopropane (B1198618) ring to open, followed by an intramolecular cyclization involving the side chains to construct a stable six-membered pyridine ring. While this specific example leads to pyridinones, the underlying reactivity principle of cyclopropane ring-opening and recyclization could be adapted to target the dihydrofuro[3,2-c]pyridine skeleton by carefully designing the substituents on the cyclopropane precursor.
The table below outlines the transformation of these cyclopropane precursors.
Table 4: Reactivity of Substituted Cyclopropanes
| Cyclopropane Precursor | Reagent | Product | Key Transformation |
| 1-Carbamoyl-1-[3-(dimethylamino)propenoyl]cyclopropanes | POCl₃ or PBr₃ | Halogenated Pyridin-2(1H)-ones | Ring-opening/Recyclization |
Role of Substituted o-Nitropicolines and Aromatic Aldehydes in Fused Pyridine Synthesis
Substituted o-nitropicolines are valuable precursors in the synthesis of fused pyridine systems. The nitro group can act as an activating group and a precursor for an amino functionality, while the methyl group of the picoline can be functionalized to participate in cyclization reactions.
The condensation of o-nitropicolines with aromatic aldehydes is a known strategy for constructing stilbene-like intermediates, which can then undergo further transformations to form fused heterocycles. While a direct application to the 2,3-dihydrofuro[3,2-c]pyridine system is not explicitly detailed, similar strategies are employed in the synthesis of other fused pyridines. For example, in the synthesis of substituted pyridines, aldehydes are common building blocks that can react with various nitrogen-containing compounds. researchgate.netmdpi.com The reaction of aldehydes with ammonium acetate, for instance, can lead to the formation of the pyridine ring through a series of condensation and cyclization steps. researchgate.net
The general reactivity of these precursors is summarized below.
Table 5: Precursors in Fused Pyridine Synthesis
| Precursor 1 | Precursor 2 | Resulting System | Key Reaction Type |
| Substituted o-Nitropicolines | Aromatic Aldehydes | Fused Pyridines | Condensation/Cyclization |
| Aldehydes | Ammonium Acetate | Substituted Pyridines | Oxidative Cyclization |
Application of 2-(5-Methylfuran-2-yl)ethanamine in Tetrahydrofuro[3,2-c]pyridine Synthesis
The synthesis of the saturated analogue, tetrahydrofuro[3,2-c]pyridine, provides significant insights into the construction of the dihydro- system. A key precursor for this synthesis is 2-(5-methylfuran-2-yl)ethanamine. This building block contains both the furan ring and a flexible ethylamine (B1201723) side chain, which are essential for the subsequent cyclization to form the fused pyridine ring.
A semi-one-pot method utilizing the Pictet-Spengler reaction has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govresearchgate.net This process involves the initial condensation of 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aromatic aldehydes to form an intermediate imine. Subsequent acid-catalyzed cyclization leads to the formation of the desired tetrahydrofuro[3,2-c]pyridine core. nih.govresearchgate.net The success of this reaction is dependent on the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally providing higher yields. nih.gov
The key steps in this synthetic route are detailed in the following table.
Table 6: Synthesis of Tetrahydrofuro[3,2-c]pyridines
| Step | Reactants | Key Transformation | Product |
| 1 | 2-(5-Methylfuran-2-yl)ethanamine, Aromatic Aldehyde | Imine Formation | Intermediate Imine |
| 2 | Intermediate Imine, Acid Catalyst (e.g., HCl) | Pictet-Spengler Cyclization | 4-Substituted Tetrahydrofuro[3,2-c]pyridine |
This methodology provides a practical and efficient route to the core tetrahydrofuro[3,2-c]pyridine skeleton, which can potentially be further modified to introduce the amine functionality and unsaturation found in this compound.
Stereochemical Control in Dihydrofuro[3,2-c]pyridine Synthesis (e.g., trans isomers)
The diastereoselective synthesis of trans-2,3-disubstituted dihydrofuran rings fused to other heterocyclic systems has been successfully achieved, primarily through multicomponent reactions. A particularly effective strategy involves the use of pyridinium ylides in tandem reactions.
One prominent method is a one-pot, two-step tandem reaction that commences with a pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 4-hydroxycoumarin), and an α-haloketone (like α-phenacyl bromide). acs.orgnih.gov In this sequence, the pyridinium ylide is generated in situ. The reaction proceeds through a Michael addition of the pyridinium ylide to an electron-deficient alkene, which is itself formed in situ from the aldehyde and the 1,3-dicarbonyl compound. acs.org This is followed by an intramolecular cyclization to yield the fused 2,3-dihydrofuran derivative. acs.orgorganic-chemistry.org Spectroscopic analysis, including 1H NMR, and single-crystal X-ray diffraction have consistently confirmed that these reactions produce the thermodynamically stable trans isomers with high diastereoselectivity. acs.orgthieme-connect.comacs.org
While this methodology has been extensively applied to the synthesis of dihydrofuro[3,2-c]coumarins and other related fused systems, its direct application to the synthesis of this compound is not yet explicitly detailed in the literature. However, the principles of stereocontrol established in these analogous systems provide a strong foundation for developing synthetic routes to the target molecule with a desired trans configuration.
The diastereoselectivity of these reactions is a key feature, and various catalysts and reaction conditions have been explored to optimize the formation of the trans product. For instance, an eco-friendly and efficient one-pot green multicomponent approach for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins has been developed using imidazole as a catalyst in water. nih.govacs.orgnih.gov
The following table summarizes the key aspects of a typical multicomponent reaction leading to trans-dihydrofuran derivatives, which could be adapted for the synthesis of 2,3-dihydrofuro[3,2-c]pyridine analogues.
| Component | Role | Example |
| Pyridine | Ylide Precursor | Pyridine |
| α-Haloketone | Ylide Precursor | α-Phenacyl bromide |
| Aldehyde | Electrophile Precursor | Aromatic aldehydes |
| 1,3-Dicarbonyl Compound | Nucleophile | Dimedone, 4-Hydroxycoumarin |
| Base/Catalyst | Ylide Formation/Reaction Promotion | Triethylamine, Imidazole |
| Product Stereochemistry | Result | Predominantly trans |
The synthesis of tetrahydrofuro[3,2-c]pyridines has also been explored, for example, via the Pictet-Spengler reaction of 2-(furan-2-yl)ethanamine derivatives. beilstein-journals.orgnih.gov While this method yields a saturated pyridine ring, it underscores the interest in fused furo-pyridine systems. The challenge remains in combining the stereocontrol elements of the dihydrofuran synthesis with the specific functionalities required for this compound. Future work in this area will likely focus on adapting the highly diastereoselective multicomponent reactions to include precursors that allow for the formation of the 4-aminopyridine (B3432731) moiety.
Mechanistic Insights into the Formation of 2,3 Dihydrofuro 3,2 C Pyridine Systems
Detailed Reaction Mechanisms
The construction of the 2,3-dihydrofuro[3,2-c]pyridine (B67943) ring system is often not a single-step process but rather a sequence of carefully orchestrated chemical events. These multistep syntheses typically begin with the formation of key carbon-carbon bonds, followed by cyclization reactions that build the fused furan (B31954) and pyridine (B92270) rings.
Stepwise Reactions: Knoevenagel Condensation and Subsequent Cyclizations
A foundational step in many synthetic routes toward fused heterocyclic systems is the Knoevenagel condensation. rsc.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.org This step is critical as it sets the stage for subsequent intramolecular cyclization events that form the heterocyclic core.
In the context of furo[3,2-c]pyridine (B1313802) synthesis, the Knoevenagel condensation is typically the initial event in a one-pot, three-component reaction. For instance, a 4-hydroxy-pyridone derivative can react with an aldehyde in the presence of a basic catalyst to form a Knoevenagel adduct. nih.govacs.org This intermediate is a highly reactive Michael acceptor. The reaction sequence then proceeds via the in situ generation of a nucleophile, which attacks the Knoevenagel adduct, leading to a cascade of reactions culminating in the formation of the dihydrofuran ring fused to the pyridine system. acs.org The entire process, initiated by the Knoevenagel condensation, exemplifies a tandem reaction strategy that efficiently constructs the complex molecular architecture from simple precursors.
Table 1: Key Transformations in Stepwise Synthesis
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | 4-Hydroxy-pyridone derivative, Aldehyde | Knoevenagel Adduct (α,β-unsaturated ketone) |
| 2 | Michael Addition | Knoevenagel Adduct, Nucleophile (e.g., Pyridinium (B92312) Ylide) | Enolate Intermediate |
Intramolecular Rearrangements, including Cloke-Wilson Mechanism
Intramolecular rearrangements offer a powerful method for constructing complex ring systems from simpler precursors. The Cloke-Wilson rearrangement is a notable example, providing a unique pathway to five-membered heterocycles like dihydrofurans. nih.gov This thermal or catalyzed rearrangement involves the ring expansion of an acyl- or iminyl-substituted cyclopropane (B1198618) to form a 2,3-dihydrofuran (B140613) or a 2,3-dihydropyrrole, respectively. nih.gov
The synthesis of 2,3-dihydrofuro[3,2-c]pyridines has been achieved by employing the Cloke-Wilson rearrangement. nih.gov In one reported synthesis, 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes serve as the electrophilic starting material. The reaction proceeds through a one-pot annulation and ring-expansion cascade, ultimately yielding the target 2,3-dihydrofuro[3,2-c]pyridine system. nih.gov The mechanism is believed to involve the formation of a zwitterionic intermediate, which then undergoes ring opening of the cyclopropane and subsequent ring-closing to form the more stable five-membered dihydrofuran ring. nih.gov While the uncatalyzed rearrangement often requires harsh conditions, it can be facilitated by various catalysts, including transition metals and nucleophiles. nih.gov
Intermediates: Zwitterionic Species, Pyridinium Ylides, and Radical Intermediates
The formation of the 2,3-dihydrofuro[3,2-c]pyridine ring system proceeds through a variety of transient, high-energy intermediates that are key to the reaction mechanism.
Zwitterionic Species: These neutral molecules containing both positive and negative charges are crucial intermediates in several synthetic pathways. In the nucleophile-catalyzed Cloke-Wilson rearrangement, the reaction is initiated by the formation of a zwitterionic species. nih.gov Similarly, reactions involving trimethinium salts can produce stable zwitterionic pyridinium derivatives. rsc.org
Pyridinium Ylides: Pyridinium ylides are particularly important intermediates in the synthesis of 2,3-dihydrofurans. organic-chemistry.orgncku.edu.tw These ylides are typically generated in situ from the corresponding pyridinium salts by deprotonation with a base. organic-chemistry.orgresearchgate.net The ylide then acts as a potent nucleophile. In a common synthetic route, the pyridinium ylide undergoes a conjugate addition to an enone (such as a Knoevenagel adduct). organic-chemistry.org This step forms an enolate intermediate, which then undergoes a five-membered ring O-cyclization to furnish the 2,3-dihydrofuran ring, often with high stereoselectivity. acs.orgorganic-chemistry.org
Radical Intermediates: While many of these reactions are described by ionic mechanisms, the involvement of radical intermediates has also been proposed. Some pyridinium ylides, particularly those derived from N-alkyl-substituted pyridinium salts, have been found to exhibit radical characteristics. rsc.org Furthermore, related rearrangements like the vinylcyclopropane (B126155) to cyclopentene (B43876) transformation can proceed through biradical intermediates, suggesting that radical pathways could be accessible under certain conditions in the Cloke-Wilson rearrangement. nih.gov
Regioselective Considerations in Ring-Enlargement and Cyclization
Regioselectivity is a critical consideration in the synthesis of fused heterocyclic systems, as the mode of ring closure determines the final isomeric product. In rearrangements like the Cloke-Wilson, the substitution pattern on the cyclopropane ring can influence which bond cleaves and how the new ring is formed, leading to different potential regioisomers. nih.govnih.gov
For example, the synthesis of furo[3,2-c]pyridinones via an aza-Michael addition/Cloke-Wilson rearrangement cascade demonstrates high regioselectivity. nih.gov The reaction pathway is controlled by an aza-oxy-carbanion relay that directs the cyclization to form the desired furo[3,2-c]pyridine core exclusively. Similarly, in palladium-mediated cascade reactions involving Sonogashira coupling followed by cyclization, the 5-endo-dig mode of cyclization is favored, leading specifically to the furo[3,2-c]pyridine isomer. semanticscholar.org The choice of catalyst, starting materials, and reaction conditions are all crucial factors in controlling the regiochemical outcome of these complex cyclization and rearrangement reactions.
Catalyst-Specific Mechanistic Pathways
Catalysts are essential for facilitating the formation of 2,3-dihydrofuro[3,2-c]pyridine systems, often enabling reactions to proceed under milder conditions and with higher selectivity. The choice of catalyst can fundamentally alter the reaction mechanism.
Imidazole (B134444) Catalysis Mechanisms
Imidazole has emerged as an effective organocatalyst for the multicomponent synthesis of related trans-2,3-dihydrofuro[3,2-c]coumarin systems, and its mechanistic principles are applicable to furo[3,2-c]pyridine synthesis. nih.govacs.org Imidazole is amphoteric and can act as both a weak acid and a weak base. nih.gov
A plausible mechanism for the imidazole-catalyzed three-component reaction is outlined below:
Formation of Knoevenagel Adduct: Imidazole acts as a base, catalyzing the Knoevenagel condensation between a 4-hydroxy-pyridone derivative and an aldehyde to form the electrophilic Knoevenagel adduct. nih.govacs.org
Formation of Imidazolium (B1220033) Ylide: Concurrently, imidazole acts as a nucleophile, reacting with an α-haloketone (e.g., 2-bromoacetophenone) to form an intermediate imidazolium bromide. Subsequent deprotonation by another molecule of imidazole generates a nucleophilic imidazolium ylide. nih.govacs.org
Michael Addition and Cyclization: The imidazolium ylide attacks the Knoevenagel adduct in a Michael-type addition. This is followed by an intramolecular cyclization and elimination of the imidazole catalyst, which regenerates it for the next catalytic cycle, ultimately forming the 2,3-dihydrofuro[3,2-c]pyridine product. nih.govacs.org
This catalytic cycle highlights the dual role of imidazole, which efficiently orchestrates the entire tandem sequence, leading to the desired product in high yields under mild, often aqueous, conditions. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2,3-Dihydrofuro[3,2-c]pyridin-4-amine |
| 2,3-Dihydrofuro[3,2-c]pyridine |
| Furo[3,2-c]pyridinone |
| 1-Acyl-1-[(dimethylamino)alkenoyl]cyclopropane |
| 4-Hydroxy-pyridone |
| 2-Bromoacetophenone (B140003) |
| Imidazolium bromide |
| Imidazolium ylide |
Pyridine-Mediated Reactions: Role as Base and Nucleophile
Pyridine is a versatile heterocyclic compound that can play a dual role in organic synthesis, acting as both a base and a nucleophile. gcwgandhinagar.comwikipedia.org This dual reactivity stems from the lone pair of electrons on the nitrogen atom, which is not involved in the aromatic π-system and is therefore available for chemical reactions. gcwgandhinagar.com
Role as a Base: As a base, pyridine and its derivatives can abstract a proton from a substrate, generating a more reactive anionic intermediate that can facilitate subsequent reactions, such as cyclizations. In reactions forming heterocyclic systems, a base is often employed to induce the crucial ring-closing step. For example, the synthesis of furo[3,2-c]pyridine derivatives can be achieved through a cascade process that involves a Sonogashira reaction followed by a base-induced 5-endo-dig cyclization. semanticscholar.org In this type of transformation, a basic catalyst deprotonates a hydroxyl group, forming an alkoxide that then attacks an alkyne moiety to construct the furan ring. While stronger amines like diisopropylamine (B44863) or triethylamine (B128534) are sometimes used, pyridine can serve a similar purpose in facilitating proton-transfer steps critical for catalysis. semanticscholar.org
Role as a Nucleophile: The nitrogen lone pair also allows pyridine to act as a nucleophile, attacking electron-deficient centers. In many reactions, pyridine's nucleophilic character is harnessed to activate substrates. For instance, in acylation reactions, pyridine can attack an acyl chloride, forming a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by another reagent (e.g., an alcohol) than the original acyl chloride. Pyridine's ability to form quaternary pyridinium salts with alkyl halides is another example of its nucleophilic behavior. gcwgandhinagar.com This catalytic cycle, where pyridine acts as a nucleophilic catalyst, is instrumental in various multicomponent reactions for synthesizing complex heterocyclic frameworks. nih.gov
| Property | Description | Relevance in Synthesis |
|---|---|---|
| Basicity (pKa of conjugate acid) | ~5.23 | Sufficiently basic to deprotonate acidic protons (e.g., from alcohols, thiols) and catalyze condensation or cyclization reactions. wikipedia.org |
| Nucleophilicity | The nitrogen atom possesses a lone pair of electrons available for donation to electrophiles. gcwgandhinagar.com | Enables the activation of substrates like acyl halides and alkyl halides by forming reactive pyridinium intermediates. gcwgandhinagar.com |
| Aromaticity | A stable, six π-electron aromatic ring system. | The stability of the pyridine ring ensures it remains intact throughout the reaction, functioning as a catalyst without being consumed. |
| Solvent Properties | A polar aprotic solvent, miscible with water and many organic solvents. wikipedia.org | Can serve as both a catalyst and the reaction medium, capable of dissolving a wide range of reactants. |
Chemical Transformations and Reactivity of 2,3 Dihydrofuro 3,2 C Pyridin 4 Amine and Its Core Scaffold
Ring Opening and Rearomatization Reactions of Dihydrofuro[3,2-c]pyridines
The dihydrofuran portion of the scaffold can undergo ring-opening reactions under specific conditions, leading to acyclic intermediates that can sometimes be induced to rearomatize into different heterocyclic systems.
For instance, the stability of the tetrahydrofuro[3,2-c]pyridine ring is sensitive to reaction conditions. In an attempt to synthesize a 4-(methylthio)phenyl-substituted tetrahydrofuro[3,2-c]pyridine via a Pictet-Spengler reaction, a significant portion of the reaction led to the formation of a 1,4-diketone. beilstein-journals.orgnih.gov This outcome suggests an acid-catalyzed hydrolysis or rearrangement pathway that results in the opening of the dihydrofuran ring. beilstein-journals.orgnih.gov
Similarly, studies on related furo-pyranone systems have shown that the furan (B31954) ring can be opened upon interaction with dinucleophiles like hydrazines. nih.gov This process involves an initial nucleophilic attack, followed by a recyclization event that consumes the furan ring to form a new heterocyclic structure, such as a pyrazolone. nih.gov While this example is not on the exact dihydrofuro[3,2-c]pyridine scaffold, it illustrates a potential reactivity pathway for the furan component of the fused system. Lewis acid-catalyzed intramolecular ring-opening has also been demonstrated in 5-(indolyl)-2,3-dihydrofuran acetals, which undergo benzannulation to yield 1-hydroxycarbazoles, showcasing a sophisticated transformation initiated by the opening of the dihydrofuran ring. mdpi.com
Functional Group Interconversions on the Furo[3,2-c]pyridine (B1313802) and Dihydrofuro[3,2-c]pyridine Systems
The core scaffold allows for a variety of transformations that modify existing functional groups or introduce new ones, particularly on the pyridine (B92270) nitrogen and at substituted positions.
The nitrogen atom of the pyridine ring is a key site for functionalization. N-amination, the process of adding an amino group to this nitrogen, can be achieved using electrophilic aminating reagents. nih.gov General methods for the amination of pyridines are well-established and can be applied to the furo[3,2-c]pyridine system. nih.gov These methods typically involve the reaction of the pyridine derivative with reagents like hydroxylamine-O-sulfonic acid or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov The resulting N-aminopyridinium salts are versatile intermediates for further synthetic transformations. nih.gov
Table 1: Common Electrophilic Reagents for Pyridine N-Amination
| Reagent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| Hydroxylamine-O-sulfonic acid | HOSA | Aqueous or organic solvent | nih.gov |
| O-(Mesitylsulfonyl)hydroxylamine | MSH | Organic solvent | nih.gov |
This table presents general reagents applicable for the N-amination of pyridine rings.
The furo[3,2-c]pyridine scaffold, particularly when functionalized with leaving groups, is susceptible to nucleophilic attack. Hydrazine (B178648) and its derivatives are effective nucleophiles in these reactions. For example, a 4-chloro-furo[3,2-c]pyridine derivative can be reduced to the corresponding 4-amino compound using hydrazine hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. researchgate.net
Furthermore, the chlorine atom at the 4-position is readily displaced by various nucleophiles. researchgate.netresearchgate.net Reactions with alkoxides such as sodium ethoxide or propoxide yield the corresponding alkoxy derivatives. researchgate.net Cyclic secondary amines, including morpholine, piperidine (B6355638), and pyrrolidine, have also been successfully employed as nucleophiles to synthesize 4-substituted amino-furo[3,2-c]pyridines. researchgate.netresearchgate.net The kinetics and relative reactivities of amines and hydrazines as nucleophiles have been studied extensively, providing a framework for predicting their behavior in these substitution reactions. researchgate.net
Table 2: Examples of Nucleophilic Substitution on 4-Chloro-furo[3,2-c]pyridines
| Nucleophile | Product Type | Reference |
|---|---|---|
| Hydrazine Hydrate (with Pd/C) | 4-Amino | researchgate.net |
| Sodium Ethoxide | 4-Ethoxy | researchgate.net |
| Sodium Propoxide | 4-Propoxy | researchgate.net |
| Morpholine | 4-Morpholinyl | researchgate.net |
| Piperidine | 4-Piperidinyl | researchgate.netresearchgate.net |
Derivatization and Scaffold Modification Strategies
The inherent reactivity of the furo[3,2-c]pyridine core allows for extensive derivatization, enabling the synthesis of a wide array of analogs with tailored properties.
Substituents can be introduced at various positions on both the furan and pyridine rings. A powerful method for creating 4-substituted tetrahydrofuro[3,2-c]pyridines is the Pictet-Spengler reaction. beilstein-journals.orgnih.gov This reaction, involving the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, allows for the installation of a diverse range of aromatic and heterocyclic groups at the 4-position. beilstein-journals.org The resulting secondary amine in the pyridine ring can be further functionalized, for instance, through N-acetylation or N-methylation. beilstein-journals.orgnih.gov
Other strategies involve the functionalization of a pre-formed furo[3,2-c]pyridine system. The furan ring can undergo reactions such as bromination, nitration, and lithiation. researchgate.net The pyridine N-oxide derivatives of the scaffold can be subjected to chlorination, acetoxylation, and cyanation. researchgate.net A common approach involves converting a furopyridone into a chloro derivative using phosphorus oxychloride, which then serves as a handle for introducing various nucleophiles, as previously discussed. researchgate.netresearchgate.net Systematic exploration of substituents on related benzofuro[2,3-b]pyridine (B12332454) scaffolds has shown that introducing groups with varying steric and electronic properties at different positions can significantly influence biological activity. acs.org
Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules from a common starting point. cam.ac.uk The furo[3,2-c]pyridine scaffold is an excellent starting point for such strategies.
A DOS approach for the related benzofuro[2,3-b]pyridine system has been developed, which, in a single reaction setup, can produce multiple N- and O-substituted isomers, rapidly increasing the number of available analogs. nih.gov Such strategies often employ multicomponent reactions, which build complexity in a single step. nih.govacs.org For example, an efficient annulation reaction of aurone-derived imines with alkynes has been used in a DOS approach to generate 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the final products. rsc.org These principles are directly applicable to the furo[3,2-c]pyridine core, where different building blocks and reaction pathways can be combined to create large libraries of compounds for screening and discovery purposes. cam.ac.uknih.gov
Computational and Theoretical Investigations of Furo 3,2 C Pyridine and Dihydrofuro 3,2 C Pyridine Chemistry
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies are fundamental to predicting the geometry and electronic properties of molecules. For the furo[3,2-c]pyridine (B1313802) framework, these studies help in understanding the distribution of electrons, the stability of different conformations, and the nature of chemical bonds.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the molecular and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netaps.org DFT calculations are used to optimize molecular geometries, predict charge distributions, and determine the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity.
In studies of molecules related to the furo[3,2-c]pyridine scaffold, DFT has been successfully employed to confirm experimental observations. For instance, DFT calculations have been used to corroborate the conformational dynamics and rotational barriers of certain furo[3,2-c]pyridine derivatives observed through NMR spectroscopy. researchgate.net The theory is also adept at predicting various molecular properties, as demonstrated in studies of formyl pyridines, where DFT was used to investigate torsional potentials and molecular conformations. nih.gov
DFT calculations typically provide data on bond lengths, bond angles, dihedral angles, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). This information is vital for understanding the molecule's three-dimensional structure and its electrostatic potential, which influences how it interacts with other molecules.
Table 1: Representative Molecular Properties of a Furo[3,2-c]pyridine Core Predicted by DFT This table presents illustrative data typical of DFT calculations on heterocyclic systems. The values are representative and not specific to 2,3-Dihydrofuro[3,2-c]pyridin-4-amine.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-O (Furan) | 1.37 |
| C=C (Furan) | 1.39 |
| C-N (Pyridine) | 1.34 |
| C=C (Pyridine) | 1.40 |
| **Bond Angles (°) ** | |
| C-O-C | 108.5 |
| C-N-C | 117.0 |
| Mulliken Atomic Charges | |
| O (Furan) | -0.55 |
| N (Pyridine) | -0.60 |
| N (Amine) | -0.85 |
Comparative Analysis using Ab Initio (Hartree-Fock) and Semi-Empirical Methods
While DFT is widely used, other computational methods also offer valuable insights. A comparative analysis involving Ab Initio (Hartree-Fock) and semi-empirical methods can provide a broader understanding of a molecule's properties and the reliability of the computational models.
Hartree-Fock (HF) Method: The HF method is a foundational ab initio approach that solves the Schrödinger equation without empirical parameters. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While computationally more demanding than semi-empirical methods, it provides a fundamental, albeit often less accurate, picture of the electronic structure because it does not fully account for electron correlation.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orggoogle.com Methods like AM1, PM3, and MNDO are significantly faster than DFT or HF, making them suitable for very large molecules. wikipedia.orggoogle.com However, their accuracy is highly dependent on whether the molecule under study is similar to those used in the method's parameterization. wikipedia.org
A comparative study on aminopyridines, for example, evaluated results from HF, Semi-Empirical, and DFT methods, finding that DFT often provides the most accurate results for charge distribution and vibrational analysis when compared to experimental data. researchgate.net Such comparisons are crucial for validating the chosen computational approach for a specific class of molecules like dihydrofuro[3,2-c]pyridines.
Theoretical Analysis of Reaction Mechanisms and Energetics
Computational methods are invaluable for mapping out the pathways of chemical reactions. They allow for the study of high-energy, transient species like transition states and intermediates that are often difficult to observe experimentally.
By calculating the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. DFT is frequently used to locate these stationary points and calculate their energies. vub.be This information is used to determine the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. For complex multi-step reactions, such as the synthesis of heterocyclic rings, computational analysis can reveal the detailed stepwise mechanism. nih.govresearchgate.net For example, theoretical studies on 1,3-dipolar cycloaddition reactions have successfully used DFT to map out the entire reaction pathway, providing clarity on the mechanism. mdpi.com
The relative energies of reactants, intermediates, transition states, and products calculated through computational methods can predict the feasibility and outcome of a reaction. The most likely reaction pathway is typically the one with the lowest activation energy barrier. By comparing the thermochemical stability of potential products, it is possible to predict the major product of a reaction under thermodynamic control.
Electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), also offer predictive power. The locations of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) indicate the sites most susceptible to nucleophilic and electrophilic attack, respectively, guiding the prediction of regioselectivity in reactions.
Spectroscopic Property Predictions and Correlations (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structure elucidation and the interpretation of experimental spectra.
NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These predicted shifts, when compared with experimental data, can help confirm molecular structures and assign specific resonances, which is especially useful for complex molecules where assignments are not trivial.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These calculations yield a theoretical IR spectrum that can be compared with experimental results. nih.gov This comparison helps in assigning the observed vibrational bands to specific functional groups and molecular motions (e.g., stretching, bending), providing strong evidence for the proposed structure. up.ac.za
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. These calculations provide information on the wavelength of maximum absorption (λmax) and the intensity of the transition, aiding in the interpretation of experimental UV-Vis spectra and understanding the electronic structure of the molecule.
Table 2: Representative Predicted Spectroscopic Data for a Furo[3,2-c]pyridine Structure This table provides examples of the types of spectroscopic data generated by computational methods. The values are for illustrative purposes.
| Spectroscopy | Predicted Parameter | Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | 155.2 ppm | C=N (Pyridine) |
| Chemical Shift (δ) | 110.5 ppm | C-H (Furan) | |
| IR | Vibrational Frequency | 3350 cm⁻¹ | N-H Stretch (Amine) |
| Vibrational Frequency | 1610 cm⁻¹ | C=N Stretch (Pyridine) | |
| UV-Vis | λmax | 285 nm | π → π* transition |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For compounds in the furo[3,2-c]pyridine family, including this compound, MD simulations provide critical insights into their conformational flexibility, stability, and interactions with biological macromolecules such as proteins or nucleic acids. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and predict thermodynamic properties.
In the context of drug discovery and materials science, understanding the conformational landscape of a molecule is essential. The dihydrofuropyridine core is not perfectly rigid, and its substituents can adopt various spatial arrangements. MD simulations can explore these accessible conformations in different environments (e.g., in a vacuum, in solution, or within a protein's binding site), revealing the most probable and energetically favorable shapes the molecule can adopt. This information is crucial for understanding its chemical reactivity and how it is recognized by a biological target.
A primary application of MD simulations for bioactive compounds like furo[3,2-c]pyridine derivatives is to assess their stability and binding mode when complexed with a protein target. rsc.orgnih.gov After an initial docking pose is predicted, a long-timescale MD simulation (typically ranging from nanoseconds to microseconds) is performed on the ligand-protein complex. Researchers then analyze the trajectory to evaluate the stability of the interaction.
Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable, low-fluctuation RMSD for both the protein and the ligand suggests a stable binding complex.
Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein are flexible and which are stabilized by the ligand's presence.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable and specific interaction. For this compound, the amine group and the pyridine (B92270) nitrogen are key hydrogen bond donors and acceptors.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy (ΔG_bind), providing a quantitative measure of ligand affinity.
By performing these analyses, computational chemists can validate docking results, refine binding poses, and understand the key intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the ligand's stability and affinity for its target. rsc.org
Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Typical Value / Method | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |
| Solvent Model | TIP3P, SPC/E (Explicit Water) | Simulates the aqueous environment of a biological system. |
| System Size | 50,000 - 150,000 atoms | Includes the protein, ligand, water, and counter-ions. |
| Simulation Time | 100 - 1000 nanoseconds (ns) | Allows for sufficient sampling of molecular motions. |
| Temperature | 300 K or 310 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates physiological pressure. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Solvatochromic Properties and Environmental Effects on Electronic Transitions
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential solvation of the molecule's ground and excited electronic states, which alters the energy gap between them. Studying the solvatochromic properties of furo[3,2-c]pyridine derivatives is essential for understanding their photophysical behavior and for applications in sensors, probes, and optoelectronic materials. nih.gov
The electronic absorption spectrum of a molecule, typically measured using UV-Visible spectroscopy, is characterized by the wavelength of maximum absorption (λ_max). When λ_max shifts to a longer wavelength (a red shift or bathochromic shift) as solvent polarity increases, the compound is said to exhibit positive solvatochromism. Conversely, a shift to a shorter wavelength (a blue shift or hypsochromic shift) in more polar solvents is termed negative solvatochromism. udla.cl
For molecules like this compound, which possess both electron-donating (the amine group) and electron-withdrawing/accepting (the pyridine ring) characteristics, electronic transitions often involve an intramolecular charge transfer (ICT). In such D-π-A (Donor-π-Acceptor) systems, the excited state is typically more polar than the ground state. nih.gov Consequently, polar solvents stabilize the excited state more effectively than the ground state, leading to a smaller energy gap and a bathochromic shift (positive solvatochromism).
Computational chemistry provides powerful tools to investigate and predict these environmental effects. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the energies of electronic excited states. rsc.orgqu.edu.qa To simulate the effect of a solvent, these calculations are often coupled with a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM). rsc.orgqu.edu.qa This approach models the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of absorption spectra in different environments.
Table 2: Representative Solvatochromic Data for a Hypothetical Furo[3,2-c]pyridine Derivative
| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Observed Shift |
|---|---|---|---|
| n-Hexane | 1.88 | 325 | Reference |
| Toluene | 2.38 | 331 | +6 nm (Bathochromic) |
| Dichloromethane (B109758) | 8.93 | 340 | +15 nm (Bathochromic) |
| Acetone | 20.7 | 348 | +23 nm (Bathochromic) |
| Acetonitrile | 37.5 | 352 | +27 nm (Bathochromic) |
| Ethanol | 24.6 | 355 | +30 nm (Bathochromic) |
| Water | 80.1 | 364 | +39 nm (Bathochromic) |
Note: The data in this table is illustrative of positive solvatochromism in a D-π-A system and does not represent experimentally verified values for this compound.
Structure Activity Relationship Sar Methodologies Applied to Fused Pyridine Furan Systems
Computational Approaches to SAR Elucidation
In silico methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict the biological activity of compounds and guide synthetic efforts. These computational tools allow researchers to model interactions at a molecular level and build predictive models that correlate chemical structure with function.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This method is instrumental in understanding the interactions that drive binding affinity and selectivity. For fused pyridine-furan systems, docking studies have been used to elucidate binding modes with various biological targets, such as protein kinases. nih.govnih.gov
The process involves generating a three-dimensional model of the ligand (the furopyridine derivative) and docking it into the crystal structure of the target protein. Sophisticated algorithms then calculate the most stable binding poses and assign a score based on the predicted binding energy. Analysis of the top-scoring poses reveals key molecular interactions, such as:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand and the target.
π-π Stacking: Interactions between aromatic rings on the ligand and amino acid residues like phenylalanine, tyrosine, or tryptophan.
For example, in studies of furopyridine derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), molecular docking helped to show that these compounds could fit into the ATP-binding site in a manner similar to known inhibitors. nih.gov Such studies provide a rational basis for designing new analogs with improved affinity by modifying the scaffold to enhance these specific interactions.
In Silico Based Structure-Guided Functional Studies
Beyond molecular docking, other in silico methods are used to build comprehensive SAR models. These approaches provide a broader understanding of the structural requirements for activity and can predict the properties of virtual compounds before synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities.
2D-QSAR: These models use descriptors calculated from the 2D structure of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. A statistically significant 2D-QSAR model was generated to determine the structural requirements controlling the CDK2 inhibitory activity of a series of pyrazolopyridine and furopyridine derivatives. nih.gov
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to generate predictive models. These models can create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. Such studies on hetero-ring fused pyridine (B92270) derivatives have provided a strong basis for the rational design of more active inhibitors. nih.gov
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. The furo[3,2-c]pyridine (B1313802) ring itself can be considered a core pharmacophore with potential for antipsychotic activity. mdpi.com In silico pharmacophore modeling has also been used to reveal the selective binding of related fused heterocyclic systems to targets like Trichomonas vaginalis purine (B94841) nucleoside phosphorylase (TvPNP). researchgate.net
Experimental Strategies for SAR Elucidation
While computational methods provide valuable predictions, experimental validation is essential to confirm and refine SAR models. Experimental strategies involve the systematic synthesis of analog libraries followed by biological evaluation to measure the impact of each structural modification.
The typical workflow involves:
Synthesis of Analog Libraries: A lead compound, identified from screening or design, is systematically modified. This often involves creating a focused library where different substituents are introduced at various positions on the furopyridine scaffold. mdpi.comresearchgate.net Efficient synthetic methods, including parallel synthesis and multicomponent reactions, are often employed to rapidly generate a diverse set of analogs. researchgate.net
Biological Evaluation: The synthesized compounds are tested for their biological activity using relevant assays. For anticancer research, this commonly involves in vitro cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). nih.govmdpi.com For enzyme inhibitors, biochemical assays are used to measure the inhibition of the target enzyme's activity. nih.gov
SAR Analysis: The biological data is compiled and analyzed to identify trends. Researchers look for correlations between the presence, absence, or modification of specific functional groups and the resulting biological activity. This iterative process of synthesis, testing, and analysis guides the next round of molecular design toward compounds with optimized properties.
Identification of Key Structural Motifs and Tolerant Regions for Chemical Modification within the Scaffold
Through combined computational and experimental SAR studies, specific structural features of the fused pyridine-furan scaffold have been identified as critical for biological activity. The core itself is often considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. researchgate.net
Investigations into various furopyridine isomers have revealed key insights:
Substituents on the Furan (B31954) Ring: Modifications at the C-2 and C-3 positions of the furan ring can significantly impact activity. For example, in a series of furo[2,3-b]pyridine (B1315467) derivatives, incorporating an ester functionality led to superior activity against a colon cancer cell line. nih.gov In another study, the introduction of various aryl groups at the 2-position of furo[3,2-b]pyridines was explored for cytotoxic properties. researchgate.net
Substituents on the Pyridine Ring: The substitution pattern on the pyridine ring is equally crucial. The presence and position of groups like amines, methoxy (B1213986) groups, or hydroxyl groups can enhance antiproliferative activity, whereas halogen atoms or bulky groups may be detrimental. wikipedia.org
Fused Ring System: The specific isomer of the furopyridine (e.g., furo[3,2-c]pyridine vs. furo[2,3-b]pyridine) can also lead to different biological profiles. mdpi.comresearchgate.net
The table below summarizes representative SAR findings for furopyridine and related pyridine derivatives from various studies.
| Scaffold | Modification | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Furopyridine | Incorporation of an ester functionality | Increased activity | Colon Cancer Cell Line | nih.gov |
| Pyridine Derivatives | Presence of -OMe, -OH, -C=O, NH₂ groups | Enhanced antiproliferative activity | Various Cancer Cell Lines | wikipedia.org |
| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Lowered antiproliferative activity | Various Cancer Cell Lines | wikipedia.org |
| Furo[3,2-c]pyridine | Appended arylpiperazine via tetramethylene chain | Potent serotonin (B10506) 5-HT₁ and 5-HT₂ receptor affinity | Receptor Binding Assays | mdpi.com |
Influence of Stereochemistry on Chemical Behavior
The introduction of a dihydro-furan ring, as in 2,3-Dihydrofuro[3,2-c]pyridin-4-amine, creates at least one stereocenter. Stereochemistry can have a profound impact on the biological activity of a molecule, as stereoisomers (enantiomers or diastereomers) can interact differently with chiral biological targets like enzymes and receptors. nih.gov
It is common for one enantiomer of a chiral drug to be significantly more active than the other; the less active or inactive enantiomer is sometimes referred to as the "distomer." In some cases, the enantiomers can even have opposing pharmacological effects. nih.gov For this reason, controlling and defining the stereochemistry of fused pyridine-furan systems is a critical aspect of their development.
Methods used to obtain single, optically pure enantiomers include:
Chiral Resolution: This is a process for separating a racemic mixture into its individual enantiomers. A common method involves reacting the racemate with a chiral resolving agent (like tartaric acid) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers analytically and preparatively.
Asymmetric Synthesis: This involves synthesizing the molecule in a way that selectively produces one enantiomer over the other.
The importance of stereochemical control is highlighted in the synthesis of related compounds, where specific isomers, such as trans-2,3-dihydrofuro[3,2-c]coumarins, are targeted. This demonstrates that the spatial arrangement of substituents on the dihydrofuran ring is a key consideration in the design of biologically active molecules within this class.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including the 2,3-dihydrofuro[3,2-c]pyridin-4-amine core. Through ¹H and ¹³C NMR, chemists can map the carbon-hydrogen framework of a molecule, providing definitive evidence of its structure.
In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For the this compound skeleton, distinct signals are expected for the protons on the pyridine (B92270) ring, the dihydrofuran ring, and the amine group. The aliphatic protons on the dihydrofuran ring (at C2 and C3) typically appear in the upfield region of the spectrum, while the aromatic proton on the pyridine ring (at C6) is found further downfield due to the deshielding effect of the aromatic system. ipb.pt The protons of the amine group often appear as a broad singlet, and its chemical shift can be solvent-dependent.
¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. For this compound, characteristic signals would be observed for the sp³-hybridized carbons of the dihydrofuran moiety and the sp²-hybridized carbons of the aromatic pyridine ring. rsc.orgresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to make unambiguous assignments of all proton and carbon signals, especially for more complex substituted derivatives. researchgate.net These experiments reveal correlations between protons and carbons that are bonded to each other or are separated by two or three bonds, allowing for a complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar furo[3,2-c]pyridine (B1313802) and related heterocyclic structures.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~3.0 - 3.5 (t) | ~25 - 35 |
| 3 | ~4.4 - 4.9 (t) | ~70 - 80 |
| 4-NH₂ | ~5.0 - 7.0 (br s) | - |
| 4a | - | ~105 - 115 |
| 6 | ~7.5 - 8.0 (d) | ~140 - 150 |
| 7 | ~6.5 - 7.0 (d) | ~105 - 115 |
| 7a | - | ~155 - 165 |
| 4 | - | ~150 - 160 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. These frequencies correspond to the absorption bands observed in an IR spectrum.
For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. nih.gov
N-H Stretching: The primary amine (-NH₂) group will typically show two distinct absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Aromatic C-H stretching vibrations for the pyridine ring are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching for the dihydrofuran ring will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretching: The ether linkage (C-O-C) in the dihydrofuran ring will give rise to a strong, characteristic absorption band, typically in the 1050-1250 cm⁻¹ range.
N-H Bending: The bending vibration (scissoring) of the primary amine group is expected in the region of 1590-1650 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Alkane (Dihydrofuran) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C and C=N Stretch | 1450 - 1600 |
| Ether (Dihydrofuran) | C-O Stretch | 1050 - 1250 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's molecular formula. rsc.orgnih.gov
For this compound, the molecular formula is C₇H₈N₂O. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₇H₉N₂O⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A match within a very narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈N₂O |
| Nominal Mass | 136 |
| Monoisotopic Mass | 136.0637 g/mol |
| Calculated Exact Mass for [M+H]⁺ (C₇H₉N₂O⁺) | 137.0715 g/mol |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov For chiral molecules, it can establish the absolute stereochemistry.
In the context of this compound derivatives, single-crystal X-ray diffraction would be used to:
Confirm the connectivity of the fused furo[3,2-c]pyridine ring system.
Determine the conformation and planarity of the bicyclic structure.
Analyze intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group, which dictates the crystal packing. mdpi.com
While obtaining suitable crystals can be a challenge, the data from an X-ray structure analysis is unparalleled in its detail and accuracy, providing a definitive structural proof that complements the data obtained from spectroscopic methods. nih.gov
Advanced Spectroscopic and Electrochemical Methods for Mechanistic Probing
Beyond primary structural confirmation, a variety of advanced spectroscopic and electrochemical methods can be employed to investigate the electronic properties, reactivity, and potential mechanisms of action of this compound and its analogs.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of the furo[3,2-c]pyridine core would be expected to exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions. This technique can be used to study conjugation effects upon substitution and to determine compound concentration.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR, Electron Spin Resonance) is a technique specific to species with unpaired electrons. While the parent compound is not a radical, EPR could be used to study its potential to form radical cations or anions through oxidation or reduction, or to investigate its interactions with paramagnetic metal centers.
Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of a compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of this compound, providing insight into its electronic nature and its stability towards redox processes.
NMR Titration: NMR titration experiments can be used to study intermolecular interactions. By monitoring the changes in the ¹H NMR spectrum of the compound upon the addition of a binding partner (e.g., a protein or metal ion), one can identify the specific atoms involved in the interaction and determine binding constants.
These advanced methods are crucial for moving beyond simple structural identification to a deeper understanding of the molecule's chemical behavior and potential applications.
Q & A
Q. How to evaluate metabolic stability in preclinical studies?
- Answer : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic hotspots. Deuterium incorporation at labile positions (e.g., benzylic hydrogens) enhances half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
